3-Bromoprop-1-EN-2-YL hexadecanoate
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Overview
Description
3-Bromoprop-1-en-2-yl hexadecanoate is an organic compound with the molecular formula C₁₉H₃₅BrO₂ and a molecular weight of 375.384 g/mol . It is also known by its systematic name, hexadecanoic acid, 1-(bromomethyl)ethenyl ester . This compound is characterized by the presence of a bromine atom attached to a propene group, which is further esterified with hexadecanoic acid.
Preparation Methods
The synthesis of 3-Bromoprop-1-en-2-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-bromoprop-1-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction . Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
3-Bromoprop-1-en-2-yl hexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HBr, HCl), and oxidizing agents (e.g., potassium permanganate, osmium tetroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromoprop-1-en-2-yl hexadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromoprop-1-en-2-yl hexadecanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-Bromoprop-1-en-2-yl hexadecanoate can be compared with other similar compounds such as:
3-Bromoprop-1-en-2-yl benzene: Similar structure but with a benzene ring instead of a hexadecanoate group.
3-Bromoprop-1-en-2-yl adamantane: Contains an adamantane group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ester functional group and the long carbon chain of the hexadecanoate, which imparts distinct physical and chemical properties.
Properties
CAS No. |
88879-63-4 |
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Molecular Formula |
C19H35BrO2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-bromoprop-1-en-2-yl hexadecanoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20/h2-17H2,1H3 |
InChI Key |
NKSJBGCGSMVNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=C)CBr |
Origin of Product |
United States |
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